molecular formula C14H16O5 B152906 Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate CAS No. 138714-55-3

Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate

Cat. No.: B152906
CAS No.: 138714-55-3
M. Wt: 264.27 g/mol
InChI Key: NBRNOHBZJKNSKF-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate is an organic compound that features a tert-butyl ester group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate typically involves the esterification of 3-(4-methoxyphenyl)-2,3-dioxopropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular components, modulating various biochemical pathways .

Properties

IUPAC Name

tert-butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-14(2,3)19-13(17)12(16)11(15)9-5-7-10(18-4)8-6-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRNOHBZJKNSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)C(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567233
Record name tert-Butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138714-55-3
Record name tert-Butyl 3-(4-methoxyphenyl)-2,3-dioxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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